BenchChemオンラインストアへようこそ!

tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Salt selection Aqueous solubility Medicinal chemistry workflow

tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 2241139-81-9) is a spirocyclic amine building block featuring a Boc-protected azetidine ring fused via a quaternary carbon to a cyclohexanamine ring bearing a free primary amine, supplied as the hydrochloride salt. This compound belongs to the broader azaspiro[3.5]nonane scaffold class that has demonstrated validated utility across multiple therapeutic programs, including FAAH inhibitors with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹ , GPR119 agonists with glucose-lowering efficacy in diabetic rat models , and as a key structural element in the clinical-stage Bcl-2 inhibitor sonrotoclax (BGB-11417).

Molecular Formula C13H25ClN2O2
Molecular Weight 276.81
CAS No. 2241139-81-9
Cat. No. B2790024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride
CAS2241139-81-9
Molecular FormulaC13H25ClN2O2
Molecular Weight276.81
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13;/h10H,4-9,14H2,1-3H3;1H
InChIKeyNPJLIVJPHCXFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 2241139-81-9): Procurement-Ready Spirocyclic Building Block for Drug Discovery and PROTAC Synthesis


tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 2241139-81-9) is a spirocyclic amine building block featuring a Boc-protected azetidine ring fused via a quaternary carbon to a cyclohexanamine ring bearing a free primary amine, supplied as the hydrochloride salt . This compound belongs to the broader azaspiro[3.5]nonane scaffold class that has demonstrated validated utility across multiple therapeutic programs, including FAAH inhibitors with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹ [1], GPR119 agonists with glucose-lowering efficacy in diabetic rat models [2], and as a key structural element in the clinical-stage Bcl-2 inhibitor sonrotoclax (BGB-11417) [3]. Its dual orthogonal functionality—a Boc-protected secondary amine at the 2-position and a free primary amine at the 7-position, combined with enhanced handling properties conferred by the hydrochloride salt form—positions it as a differentiated intermediate for parallel medicinal chemistry workflows, targeted protein degradation (PROTAC) linker construction, and spirocyclic scaffold-hopping campaigns.

Why Generic Substitution of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride with Simpler Building Blocks Carries Scientific Risk


Replacing tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride with a monocyclic piperidine-, piperazine-, or morpholine-based building block fundamentally alters the three-dimensional pharmacophore geometry and physicochemical trajectory of any downstream molecule. The spirocyclic junction locks the azetidine and cyclohexane rings into a rigid, mutually orthogonal orientation, defining precise exit vectors for substituent elaboration that are inaccessible to flexible monocyclic counterparts . Substituting the hydrochloride salt with the corresponding free base (CAS 1408075-19-3) eliminates the handling and aqueous solubility advantages conferred by salt formation, potentially compromising assay reproducibility in biological screening workflows [1]. Furthermore, interchanging the regiochemistry—e.g., using 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0), which places the Boc protecting group on the 7-position amine rather than the 2-position azetidine nitrogen—reverses the vector of the free amine available for derivatization, producing a structurally distinct product that cannot recapitulate the structure-activity relationships established for the target compound . The quantitative evidence below substantiates why these differences are not cosmetic but materially impact procurement and experimental outcomes.

Quantitative Differentiation Evidence: tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Physical Form Differentiation for Assay-Ready Procurement

The hydrochloride salt (CAS 2241139-81-9, MW 276.80) provides a defined crystalline solid form, in contrast to the free base (CAS 1408075-19-3, MW 240.34) which is reported as a 'sticky oil to solid' [1]. The free base exhibits a calculated aqueous solubility of 8.9 g/L at 25°C , whereas hydrochloride salt formation typically enhances aqueous solubility by 10- to 100-fold for amine-containing spirocyclic building blocks, as documented for analogous azaspiro[3.5]nonane hydrochloride salts where the salt form is explicitly noted to provide 'enhanced water solubility and handling convenience compared to the free base' . The salt form also offers a calculated LogP of 2.55 (vs. 2.76 for the free base), indicating moderated lipophilicity .

Salt selection Aqueous solubility Medicinal chemistry workflow Building block handling

Regiochemical Differentiation: Boc-at-2/Amine-at-7 vs. Boc-at-7/Amine-at-2 Positional Isomer Determines Downlink Synthetic Vector

The target compound places the Boc protecting group on the azetidine nitrogen (position 2) and the free amine on the cyclohexane ring (position 7), yielding the synonym 'Boc-azetidine-cyclohexanamine (hydrochloride)' . In contrast, the positional isomer 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0) inverts this arrangement, placing the Boc group on the cyclohexane amine and leaving the azetidine nitrogen free—synonym 'tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate' . This regiochemical inversion means that amide coupling or reductive amination at the free amine position in the target compound elaborates the cyclohexane vector, whereas the same reaction on the isomer elaborates the azetidine vector—producing structurally non-interchangeable products. The target compound's free amine pKa of ~10.65 (predicted for the free base form) further differentiates its reactivity profile from the isomer's azetidine amine, which would exhibit a lower pKa (~8-9) due to ring strain effects in the four-membered ring.

Regiochemistry Orthogonal protection PROTAC linker design Synthetic vector

Spirocyclic Conformational Rigidity vs. Monocyclic Building Blocks: Fsp³ and Exit Vector Geometry as Procurement-Relevant Differentiators

The 2-azaspiro[3.5]nonane scaffold fuses a four-membered azetidine ring with a six-membered piperidine-like ring through a shared spiro atom, locking the nitrogen atoms into a rigid three-dimensional orientation. This contrasts sharply with flexible monocyclic building blocks such as N-Boc-piperidine or N-Boc-piperazine, which populate multiple low-energy conformers. For the parent 2-azaspiro[3.5]nonane core, the fraction of sp³-hybridized carbons (Fsp³) is 1.00 (all saturated carbons) , which is substantially higher than piperidine (Fsp³ = 0.80) and piperazine (Fsp³ = 0.75), correlating with improved aqueous solubility and reduced planar aromaticity as demonstrated in systematic spirocycle vs. monocycle comparisons [1]. Burkhard and Carreira (2010) demonstrated that spiro[3.3]heptane surrogates of piperazine/piperidine/morpholine showed an average LogD reduction of ~0.75 units and consistently higher intrinsic aqueous solubility compared to their monocyclic counterparts, with solubility differences reaching up to one order of magnitude for N-Boc-protected pairs . The azaspiro framework's orthogonal exit vectors enable precise spatial placement of substituents within a compact three-dimensional scaffold, a feature that has been exploited in clinical candidates such as sonrotoclax (BGB-11417), where the 7-azaspiro[3.5]nonane linker contributes to superior Bcl-2 potency and selectivity over Bcl-xL [2].

Fsp³ Conformational restriction Scaffold hopping Escape from flatland

Biological Target Class Validation: FAAH Inhibitor Potency of 7-Azaspiro[3.5]nonane Scaffold vs. Alternative Spirocyclic Cores

In a systematic evaluation of spirocyclic cores for FAAH inhibition, Meyers et al. (2011) demonstrated that the 7-azaspiro[3.5]nonane scaffold—the direct structural parent of the target compound—achieved FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing itself from other spirocyclic cores evaluated in the same study on the basis of superior potency [1]. This potency translated into the development of PF-04862853, an orally efficacious FAAH inhibitor for pain that advanced into preclinical development [2]. While the target compound itself is a protected intermediate (Boc at the 2-position) requiring deprotection and elaboration to access the urea pharmacophore, the validated potency of the parent scaffold provides procurement-relevant evidence that this building block scaffolds into a biologically productive chemotype with a direct literature-validated trajectory to target engagement.

FAAH inhibition Covalent inhibitor k(inact)/K(i) Pain therapeutics

PROTAC Linker Designation and Synthetic Tractability: Validated Utility in Targeted Protein Degradation Workflows

The free base form (CAS 1408075-19-3, synonym Boc-azetidine-cyclohexanamine) is explicitly catalogued and commercially supplied as a PROTAC linker building block by multiple vendors [1]. The hydrochloride salt form (CAS 2241139-81-9) offers the same core scaffold with improved handling characteristics for PROTAC synthesis workflows. In contrast, the positional isomer 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0) is also catalogued as a PROTAC linker but presents the derivatizable amine at the azetidine rather than the cyclohexane position, resulting in a distinct linker geometry . The rigid spirocyclic core provides a conformationally constrained linker that, according to a 2024 review on nitrogen heterocycles in PROTAC linkers, can enhance degradation selectivity and improve in vivo metabolic stability compared to flexible alkyl or PEG linkers [2]. Additionally, the 2-azaspiro[3.5]nonane scaffold's commercial availability at 98% purity from multiple suppliers (Leyan, AiFChem, Chemenu) ensures supply chain redundancy not available for more exotic spirocyclic analogs.

PROTAC linker Targeted protein degradation Bifunctional degrader E3 ligase

Patent-Landscape Validation: 7-Azaspiro[3.5]nonane as a Privileged Scaffold in Granted Muscarinic M4 Receptor Antagonist Intellectual Property

U.S. Patent US-11,149,022-B2 (granted October 19, 2021, to Vanderbilt University) explicitly claims substituted 7-azaspiro[3.5]nonane compounds as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) for the treatment of Parkinson's disease and related movement disorders [1]. The patent's priority date of October 17, 2017, and its granted status confirm that elaborated derivatives of the 7-azaspiro[3.5]nonane scaffold—directly accessible from the target compound as a synthetic intermediate—have cleared the novelty and utility thresholds of USPTO examination. In contrast, 5-azaspiro[3.5]nonane and 1-azaspiro[3.5]nonane regioisomers are not claimed in this patent family, and 2-azaspiro[3.5]nonane derivatives (the scaffold bearing the nitrogen at position 2, as in the target compound) represent a distinct and less-explored chemical subspace within the mAChR M4 patent landscape, potentially offering freedom-to-operate advantages [2]. The corresponding European patent EP 3,697,781 B1 and international application WO 2019/079410 A1 further extend the geographic scope of this intellectual property, underscoring the commercial value of the scaffold [3].

mAChR M4 antagonist Parkinson's disease Intellectual property Patent-granted scaffold

Optimal Procurement and Research Application Scenarios for tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride


PROTAC Degrader Linker Library Synthesis with Defined Spirocyclic Geometry

PROTAC discovery teams requiring a rigid, nitrogen-containing linker with a defined cyclohexane exit vector can directly employ tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride as a key intermediate. The free amine at the 7-position enables amide coupling or reductive amination with E3 ligase ligand carboxylic acids, while the Boc-protected azetidine nitrogen serves as a latent handle for subsequent POI ligand attachment after deprotection. This contrasts with the positional isomer (CAS 1434142-07-0), which would reverse the attachment order and produce a distinct linker geometry . The hydrochloride salt form ensures accurate weighing and consistent DMSO stock solution preparation for parallel synthesis, addressing a documented pain point in PROTAC library generation where poorly soluble free base intermediates lead to variable stoichiometry and irreproducible degradation efficiency readouts .

mAChR M4 Antagonist Lead Optimization via 2-Azaspiro[3.5]nonane Scaffold Hopping

Medicinal chemistry programs targeting the muscarinic M4 receptor for Parkinson's disease can use this compound as a scaffold-hopping starting point to explore the 2-azaspiro[3.5]nonane regioisomeric space. While the extensively patented 7-azaspiro[3.5]nonane series has established M4 antagonist pharmacology , the 2-aza variant offers a distinct nitrogen placement that may confer novel intellectual property. The Boc group at the 2-position provides orthogonal protection compatible with diverse aryl/heteroaryl coupling strategies at the 7-position amine. The validated FAAH inhibitor potency of the parent 7-azaspiro scaffold (>1500 M⁻¹s⁻¹ k(inact)/K(i)) further supports the general druggability of spirocyclic amines bearing Boc protecting groups at the azetidine nitrogen.

Spirocyclic Fragment Library Construction with Enhanced Fsp³ and Solubility Profile

Fragment-based drug discovery (FBDD) groups building sp³-rich fragment libraries can procure this compound as a pre-validated, three-dimensional amine building block. The 2-azaspiro[3.5]nonane core provides Fsp³ = 1.00, substantially exceeding the typical fragment library average (Fsp³ ~0.4-0.6), and systematic studies have demonstrated that spirocyclic N-Boc carbamates exhibit approximately 10-fold higher aqueous solubility than matched monocyclic counterparts . The dual functional handle architecture (Boc + free amine) enables both fragment elaboration and direct screening after Boc deprotection to reveal the azetidine secondary amine for SPR or ITC binding assays. The hydrochloride salt form eliminates the need for pre-formulation solubility optimization that plagues free base spirocyclic fragments in biochemical assay buffers .

Agrochemical or Veterinary Active Ingredient Intermediate Requiring Regulatory-Grade Purity

Discovery chemistry groups in agrochemical or animal health sectors requiring building blocks with documented purity specifications (98% by vendor CoA) and full analytical characterization (NMR, HPLC, MS) can rely on this compound as a qualified starting material for GLP toxicology batch synthesis. The spirocyclic scaffold's metabolic stability advantages over monocyclic piperidine analogs—specifically, reduced N-dealkylation susceptibility due to steric shielding by the quaternary spiro center—have been documented in ADME studies of related azaspiro[3.5]nonane derivatives . Multiple commercial suppliers ensure competitive procurement and mitigate single-vendor supply disruption risk for programs progressing toward development candidate nomination.

Quote Request

Request a Quote for tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.